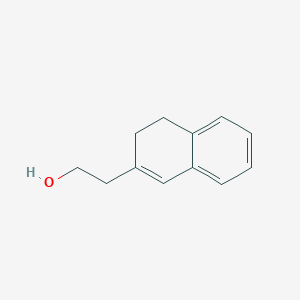
1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one: is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of bromine and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one typically involves the bromination of a phenothiazine precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as phenothiazine derivatives with fewer bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenothiazine derivatives with different functional groups.
Scientific Research Applications
1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Phenothiazine derivatives, including this compound, are explored for their potential therapeutic properties, such as antipsychotic and antimicrobial activities.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-ol
- 1,2,4-Tribromo-7-nitrophenoxazin-3-one
- 1,2,4-Tribromo-1,1,2-trifluorobutane
Uniqueness
1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62829-69-0 |
|---|---|
Molecular Formula |
C13H3Br3F3NOS |
Molecular Weight |
517.9 g/mol |
IUPAC Name |
1,2,4-tribromo-8-(trifluoromethyl)phenothiazin-3-one |
InChI |
InChI=1S/C13H3Br3F3NOS/c14-7-8(15)11(21)9(16)12-10(7)20-5-3-4(13(17,18)19)1-2-6(5)22-12/h1-3H |
InChI Key |
UKNQBLYHQGEYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


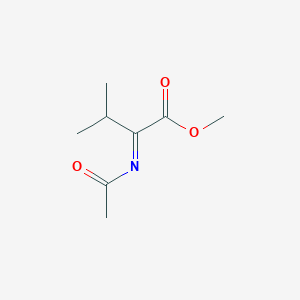
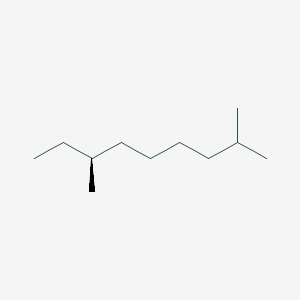
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)
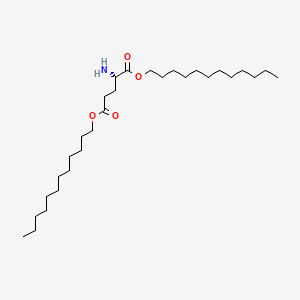
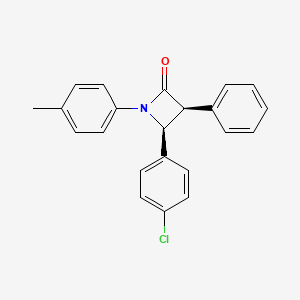
![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
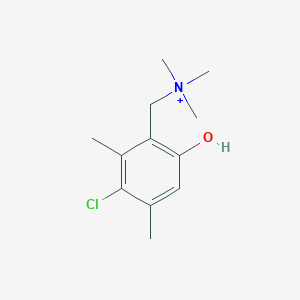
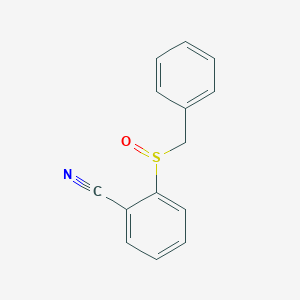
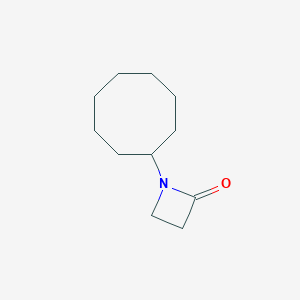
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)


